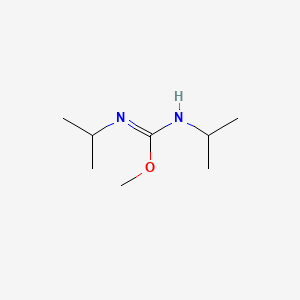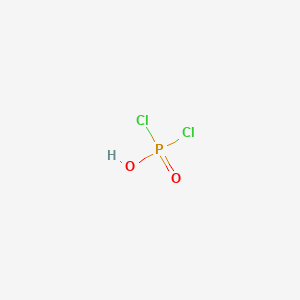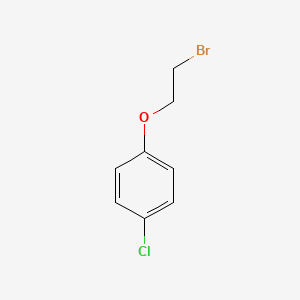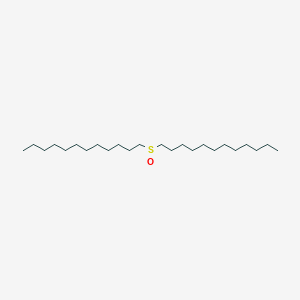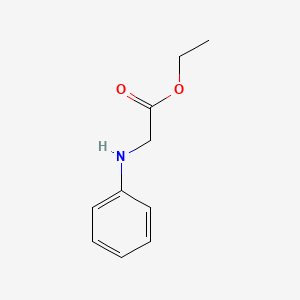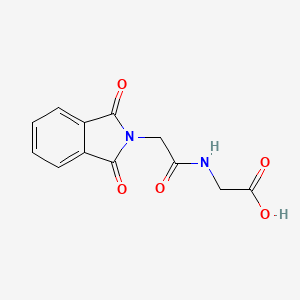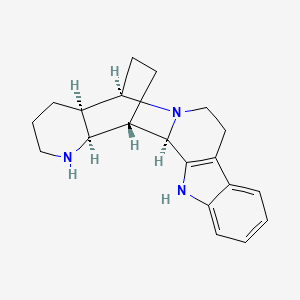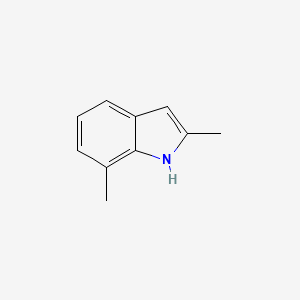
2,7-dimethyl-1H-indole
Overview
Description
2,7-Dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N . It has a molecular weight of 145.2 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 2,7-dimethyl-1H-indole can be achieved through a Fischer indolisation process . This process involves the use of aryl hydrazines, ketones, and alkyl halides as building blocks . The procedure is rapid, operationally straightforward, and generally high yielding .
Molecular Structure Analysis
The molecular structure of 2,7-dimethyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C10H11N/c1-7-4-3-5-9-6-8 (2)11-10 (7)9/h3-6,11H,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involving 2,7-dimethyl-1H-indole are robust, clean, and high-yielding . The Fischer indolisation and indole N-alkylation processes generate minimal quantities of by-products or leftovers, making them ideal for one-pot, multicomponent reaction cascades .
Physical And Chemical Properties Analysis
2,7-Dimethyl-1H-indole is a solid, semi-solid, liquid, or lump substance . The compound should be kept in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Anticancer Properties
Indole derivatives, including 2,7-dimethyl-1H-indole, have been studied for their potential anticancer properties. They are found to exhibit cytotoxic effects against various cancer cell lines, which makes them candidates for cancer treatment research .
Antimicrobial Activity
These compounds also show promise in antimicrobial applications. Their structure allows them to interact with microbial cell components, potentially leading to the development of new antibiotics .
Anti-inflammatory and Analgesic Effects
Research indicates that indole derivatives can have anti-inflammatory and analgesic effects, which could be beneficial in treating conditions like arthritis or chronic pain .
Neuroprotective Effects
There is interest in the neuroprotective effects of indoles, which could lead to treatments for neurodegenerative diseases or brain injuries .
Antiviral and Anti-HIV Activities
Indoles have shown potential in antiviral therapies, including against HIV, due to their ability to interfere with viral replication processes .
Antioxidant Properties
The antioxidant properties of indoles are being explored for their ability to protect cells from oxidative stress, which is implicated in many diseases .
Antidiabetic Applications
Some indole derivatives have been found to exhibit antidiabetic activities, offering a potential avenue for diabetes management and treatment .
Flavor and Fragrance Industry
Beyond medical applications, indoles like 2,7-dimethyl-1H-indole are used in the flavor and fragrance industry due to their distinct aroma profiles .
Mechanism of Action
Target of Action
2,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been found to exhibit cytotoxic properties against various cancer cell lines . This suggests that 2,7-dimethyl-1H-indole may also have potential therapeutic effects.
Safety and Hazards
The safety information for 2,7-dimethyl-1H-indole indicates that it has some hazards associated with it . The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Indoles, including 2,7-dimethyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological activities . The development of new synthesis methods and the exploration of their biological potential are areas of ongoing research .
properties
IUPAC Name |
2,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAVCKAPGJSSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293535 | |
| Record name | 2,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H-indole | |
CAS RN |
5621-13-6 | |
| Record name | 2,7-DIMETHYLINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

